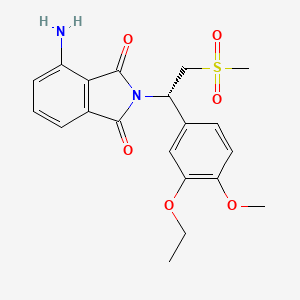

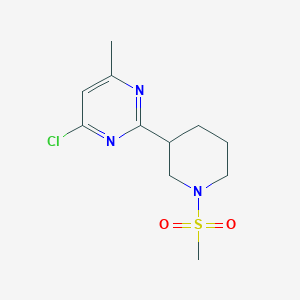

![molecular formula C14H14FNS B1455986 N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline CAS No. 1275711-70-0](/img/structure/B1455986.png)

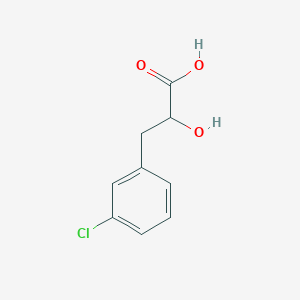

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline

Übersicht

Beschreibung

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline , also known as 4-(2-Aminoethyl) phenyl fluorothioether or KMUP-1 , is a chemical compound with the molecular formula C14H14FNS . It falls within the category of antidepressant molecules . Depression is a significant global health concern, affecting millions of people worldwide. Novel antidepressants are essential to improve treatment outcomes, minimize side effects, and enhance cognitive function .

Synthesis Analysis

The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium play a crucial role in the synthesis of key structural motifs found in antidepressant drugs. These motifs include tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Metal-catalyzed steps allow for efficient and effective synthesis of these compounds .

Molecular Structure Analysis

The molecular formula of This compound is C14H14FNS . Its molecular weight is approximately 247.33 g/mol . The compound consists of an aniline moiety linked to a fluorothioether group through a two-carbon bridge. The fluorine substitution on the phenyl ring contributes to its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One notable application is in the field of corrosion inhibition. For example, derivatives similar to N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline have been synthesized and studied for their efficiency in preventing corrosion of metals in acidic environments. The studies demonstrate these compounds' potential as effective corrosion inhibitors, with their performance enhancing alongside increased concentration. The correlation between quantum chemical calculations and the inhibition efficiency of these compounds provides a theoretical basis for their application in corrosion protection (Daoud et al., 2014).

Analytical Chemistry

In analytical chemistry, certain derivatives have been developed and assessed as water-soluble hydrogen donors for the photometric determination of hydrogen peroxide in the presence of peroxidase. These compounds exhibit high absorbances at visible wavelengths, suggesting their utility in analytical applications involving hydrogen peroxide detection (Tamaoku et al., 1982).

Materials Science

In materials science, research has explored the synthesis and characterization of novel copolymer films using aniline and haloanilines, including fluorinated anilines, for electro-emissive devices (EEDs). These films exhibit distinct electropolymerization behaviors and infrared (IR) emissivity regulation abilities, with certain films demonstrating significant IR emissivity modulation capabilities. This suggests their potential applications in IR thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).

Organic Synthesis

Furthermore, the field of organic synthesis has seen applications in the development of synthetic methodologies for constructing biaryls from aryl sulfoxides and anilines through sigmatropic rearrangement. This innovative approach provides a new pathway for biaryl synthesis, indicating the versatility of aniline derivatives in facilitating complex organic transformations (Yanagi et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)sulfanylethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPGBNZQLHKKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

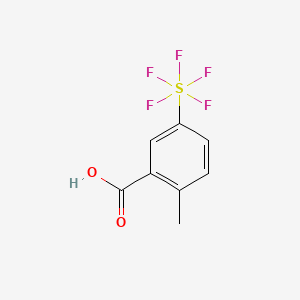

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)

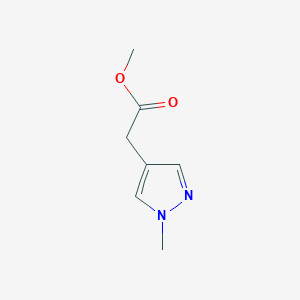

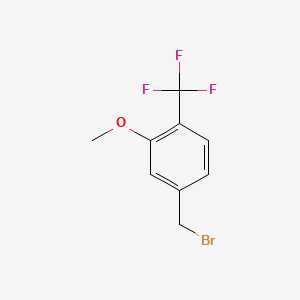

![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)

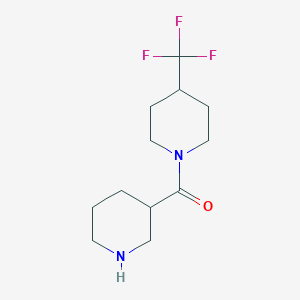

![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)